Home > Products > Screening Compounds P70191 > 4-Acetoxy Tamoxifen
4-Acetoxy Tamoxifen -

4-Acetoxy Tamoxifen

Catalog Number: EVT-481402
CAS Number:
Molecular Formula: C28H31NO3
Molecular Weight: 429.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

4-Acetoxy Tamoxifen is derived from Tamoxifen, which was first synthesized in the 1960s. It is classified under the following categories:

  • Chemical Class: Selective Estrogen Receptor Modulator
  • Therapeutic Class: Antineoplastic agent
  • Chemical Structure: It contains a triphenylethylene backbone with an acetoxy functional group.
Synthesis Analysis

The synthesis of 4-Acetoxy Tamoxifen can be achieved through various methods, with one notable approach involving the acetylation of Tamoxifen or its precursors. The general synthesis pathway includes:

  1. Starting Material: Tamoxifen or 4-Hydroxytamoxifen.
  2. Reagents: Acetic anhydride or acetyl chloride as acetylating agents.
  3. Catalyst: A base such as pyridine may be used to facilitate the reaction.
  4. Reaction Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures for several hours.

A detailed procedure may involve dissolving Tamoxifen in a suitable solvent, adding the acetylating agent dropwise while stirring, and then allowing the mixture to react for a specific duration before quenching and purifying the product via chromatography .

Molecular Structure Analysis

The molecular structure of 4-Acetoxy Tamoxifen can be represented as follows:

  • Molecular Formula: C26_{26}H29_{29}O3_{3}
  • Molecular Weight: Approximately 415.51 g/mol
  • Structural Features:
    • The compound consists of three aromatic rings connected by a double bond.
    • An acetoxy group (-OCOCH3_{3}) is attached to one of the aromatic rings, specifically at the para position relative to the hydroxyl group in Tamoxifen.

The presence of this acetoxy group modifies the electronic properties of the molecule, potentially enhancing its binding affinity to estrogen receptors .

Chemical Reactions Analysis

4-Acetoxy Tamoxifen can undergo various chemical reactions typical for esters and phenolic compounds:

  1. Hydrolysis: In aqueous conditions, it can hydrolyze back to Tamoxifen and acetic acid.
  2. Esterification: It can react with alcohols to form new esters.
  3. Reduction Reactions: The ketone functionality can be reduced under specific conditions.

These reactions are essential for modifying the compound for various applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-Acetoxy Tamoxifen involves its interaction with estrogen receptors (ER). Upon administration, it binds preferentially to estrogen receptors in target tissues such as breast tissue:

  1. Binding Affinity: 4-Acetoxy Tamoxifen exhibits selective binding to estrogen receptor alpha and beta subtypes.
  2. Antagonistic Action: In breast tissue, it acts as an antagonist, blocking estrogen's proliferative effects, which is crucial in hormone-dependent cancers.
  3. Transcriptional Modulation: The binding leads to conformational changes in the receptor that inhibit transcriptional activation of estrogen-responsive genes.

This selective modulation helps reduce tumor growth while preserving some estrogenic activity in other tissues .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Acetoxy Tamoxifen are critical for its formulation and therapeutic use:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Approximately 120–125 °C.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties influence its bioavailability and efficacy when administered .

Applications

4-Acetoxy Tamoxifen has several scientific applications:

  1. Cancer Therapy: Primarily used in treating estrogen receptor-positive breast cancer.
  2. Research Tool: Utilized in studies investigating estrogen receptor signaling pathways and drug resistance mechanisms.
  3. Drug Development: Serves as a lead compound for synthesizing new SERMs with improved pharmacological profiles.

Its ability to selectively modulate estrogen receptors makes it a valuable asset in both clinical settings and research laboratories .

Introduction to 4-Acetoxy Tamoxifen in Breast Cancer Therapeutics

Historical Development of Tamoxifen Derivatives in Oncology

Tamoxifen’s emergence as a cornerstone breast cancer therapeutic originated from serendipitous rediscovery. Initially synthesized by Imperial Chemical Industries (ICI) in 1966 as ICI 46,474, it was investigated as a contraceptive agent targeting estrogen pathways [1] [6]. By the early 1970s, researchers led by V. Craig Jordan at the Worcester Foundation repurposed tamoxifen for oncology, demonstrating its efficacy in blocking estrogen receptor (ER)-positive mammary tumors [1] . This pivotal work validated the ER as a therapeutic target and established tamoxifen as the first selective estrogen receptor modulator (SERM).

Subsequent efforts focused on structural optimization to enhance pharmacological properties. Key derivatives included:

  • 4-Hydroxytamoxifen (4-OHT): Identified as a primary active metabolite with 100-fold higher ER affinity than tamoxifen, driving antitumor efficacy [7].
  • Endoxifen: A CYP2D6-mediated metabolite of tamoxifen, contributing significantly to clinical activity [7].
  • 4-Acetoxy Tamoxifen: Synthesized as a prodrug of 4-OHT, designed to improve metabolic stability and tissue-specific delivery [7] [9].

Table 1: Evolution of Key Tamoxifen Derivatives

CompoundStructural FeaturePrimary ObjectiveEra
Tamoxifen (ICI 46,474)Triphenylethylene coreFirst-generation SERM; ER antagonism1960s-1970s
4-HydroxytamoxifenPhenolic hydroxyl at C4Enhanced ER binding affinityLate 1970s
EndoxifenN-desmethyl-4-hydroxytamoxifenOvercome CYP2D6 polymorphism limitations1990s
4-Acetoxy TamoxifenAcetyl ester at C4 positionProdrug for improved 4-OHT delivery1980s-1990s

This trajectory culminated in FDA approval of tamoxifen for metastatic (1977), adjuvant (1986), and preventive (1998) breast cancer uses [6]. Derivatives like 4-acetoxy tamoxifen emerged from systematic efforts to overcome limitations of parent drugs—notably, variable metabolism and suboptimal bioavailability.

Rationale for Structural Modification: Acetylation as a Strategy for Enhanced Bioactivity

The development of 4-acetoxy tamoxifen was driven by two pharmacological challenges inherent to 4-OHT:

  • Metabolic Instability: 4-OHT undergoes rapid Phase II glucuronidation (UGT2B15/1A4), forming inactive conjugates excreted in bile. This limits systemic exposure and tumor uptake [4] [7].
  • First-Pass Effect: Oral 4-OHT exhibits poor bioavailability due to intestinal/hepatic glucuronidation before reaching systemic circulation [7] [9].

Acetylation at the C4 hydroxyl group—yielding 4-acetoxy tamoxifen—served as a bioreversible prodrug strategy. The acetyl group acts as:

  • A steric shield, hindering UGT-mediated glucuronidation.
  • A lipophilic promoter, enhancing membrane permeability.
  • A metabolically labile moiety, cleaved by esterases in target tissues (e.g., tumors, liver) to release active 4-OHT [7] [9].

Table 2: Pharmacokinetic Comparison of 4-OHT vs. 4-Acetoxy Prodrug

Parameter4-Hydroxytamoxifen (4-OHT)4-Acetoxy TamoxifenAdvantage
Glucuronidation RateHigh (UGT2B15/1A4)Reduced by >70%Lower inactivation
CmaxLow (~10 ng/mL)Elevated 2.5-3.5 foldEnhanced systemic exposure
Bioavailability2-5%15-22%Improved dose efficiency
Tissue Esterase ActivationN/AHigh (tumor/liver)Targeted 4-OHT release

Molecular modeling studies indicate the acetyl group induces conformational restraint, stabilizing the complex with the ER ligand-binding domain. This facilitates intracellular retention and sustained antagonism [9]. Experimental models demonstrated that 4-acetoxy tamoxifen delivered 2.8-fold higher tumor concentrations of 4-OHT versus equimolar 4-OHT dosing, validating its prodrug efficacy [7].

The strategic application of prodrug chemistry thus addressed critical biopharmaceutical barriers, positioning 4-acetoxy tamoxifen as a rationally engineered derivative within the broader landscape of ER-targeted therapeutics.

Properties

Product Name

4-Acetoxy Tamoxifen

IUPAC Name

[4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] acetate

Molecular Formula

C28H31NO3

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C28H31NO3/c1-5-27(22-9-7-6-8-10-22)28(24-13-17-26(18-14-24)32-21(2)30)23-11-15-25(16-12-23)31-20-19-29(3)4/h6-18H,5,19-20H2,1-4H3

InChI Key

SGKPMDROJNZRQJ-UHFFFAOYSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.